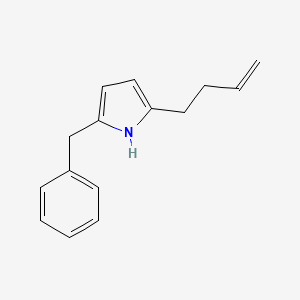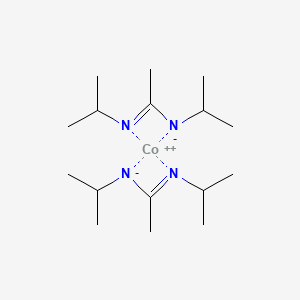
2-Benzyl-5-(3-butenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(3-butenyl)-1H-pyrrole (2-B5BP) is an organic compound with a unique structure, consisting of a benzyl group and a 3-butenyl group connected to a pyrrole ring. This compound has been the subject of considerable scientific research due to its potential applications in various fields, such as biochemistry and pharmaceuticals.
科学的研究の応用
2-Benzyl-5-(3-butenyl)-1H-pyrrole has been studied extensively for its potential applications in various scientific fields. In biochemistry, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used to study the mechanism of action of enzymes, such as cytochrome P450, and to investigate the structure-function relationships of proteins. In pharmaceuticals, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used to study the metabolism of drugs, as well as to investigate the potential therapeutic effects of new drug candidates. In addition, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used in the synthesis of a variety of other organic compounds, such as 5-methyl-2-benzyl-1H-pyrrole and 2-benzyl-3-butenyl-1H-pyrrole.
作用機序
The exact mechanism of action of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is not yet fully understood. However, it is believed that the compound interacts with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that 2-Benzyl-5-(3-butenyl)-1H-pyrrole can interact with proteins to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole have not been extensively studied. However, it is believed that the compound can interact with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that 2-Benzyl-5-(3-butenyl)-1H-pyrrole can interact with proteins to modify their structure and function.
実験室実験の利点と制限
The advantages of using 2-Benzyl-5-(3-butenyl)-1H-pyrrole in lab experiments include its availability and ease of synthesis. In addition, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used extensively in biochemistry and pharmaceutical research, making it a useful tool for studying the mechanisms of action of enzymes and proteins. The main limitation of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
将来の方向性
The potential future directions for research on 2-Benzyl-5-(3-butenyl)-1H-pyrrole include a more thorough investigation of its mechanism of action, as well as the development of new synthesis methods. In addition, further research could be conducted to explore the potential therapeutic effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole and its potential uses in drug metabolism.
合成法
2-Benzyl-5-(3-butenyl)-1H-pyrrole can be synthesized by a variety of methods. The most common route is the three-step synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole from 2-bromobenzyl bromide, 3-buten-2-one, and sodium acetate. First, the 2-bromobenzyl bromide is reacted with 3-buten-2-one in the presence of sodium acetate to form 2-benzyl-5-(3-butenyl)-1H-pyrrole. The reaction is carried out at a temperature of 70°C and in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in a stereospecific manner, with the formation of a single isomer of 2-Benzyl-5-(3-butenyl)-1H-pyrrole. The reaction is complete in approximately 4 hours, and yields a product with a purity of greater than 95%.
特性
IUPAC Name |
2-benzyl-5-but-3-enyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFLMZSFRIQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(3-butenyl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)


![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)






